REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]2[S:9]C(=O)[O:11][C:7]=2[CH:6]=1)[CH:2]=[CH2:3].C1COCC1>[OH-].[Na+]>[CH2:1]([O:4][C:5]1[CH:14]=[CH:13][C:8]([SH:9])=[C:7]([OH:11])[CH:6]=1)[CH:2]=[CH2:3] |f:2.3|
|
Name
|
|
Quantity
|
48.3 g
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC2=C(SC(O2)=O)C=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The THF was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
a small amount of precipitated
|
Type
|
CUSTOM
|
Details
|
removed by filtration
|
Type
|
CUSTOM
|
Details
|
was removed by extraction of the aqueous phase into diethyl ether (3×300 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
WAIT
|
Details
|
after 15 min
|
Duration
|
15 min
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |